molecular formula C5H3BrClN B1276723 2-Bromo-3-chloropyridine CAS No. 96424-68-9

2-Bromo-3-chloropyridine

Cat. No.: B1276723
CAS No.: 96424-68-9
M. Wt: 192.44 g/mol
InChI Key: GOHBBINNYAWQGO-UHFFFAOYSA-N
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Description

2-Bromo-3-chloropyridine is an organic compound with the molecular formula C5H3BrClN. It is a halogenated pyridine derivative, characterized by the presence of both bromine and chlorine atoms attached to the pyridine ring. This compound is widely used in organic synthesis and serves as a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

2-Bromo-3-chloropyridine is a biochemical reagent . It primarily targets the respiratory system . The compound’s interaction with the respiratory system is crucial for its function and effects.

Mode of Action

It is known to interact with its primary target, the respiratory system

Biochemical Pathways

Given its role as a biochemical reagent , it is likely involved in various biochemical reactions and pathways

Result of Action

Given its role as a biochemical reagent , it is likely to have various effects at the molecular and cellular level

Action Environment

It is known that the compound should be stored in a dry, cool, and well-ventilated place

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-chloropyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, 3-chloropyridine can be brominated using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete halogenation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, organolithium compounds.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran.

    Reduction Reactions: Lithium aluminum hydride, diethyl ether as solvent.

Major Products:

  • Substituted pyridines
  • Bipyridines
  • Pyridylmethanols

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-chloropyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .

Properties

IUPAC Name

2-bromo-3-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-5-4(7)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHBBINNYAWQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426820
Record name 2-Bromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96424-68-9
Record name 2-Bromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-chloropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-bromo-3-chloropyridine in organic synthesis?

A1: this compound serves as a crucial building block in synthesizing various halogenated pyridine compounds. [] These halogenated pyridines are essential intermediates in producing pharmaceuticals and pesticides. [] The presence of two different halogen atoms allows for versatile modifications, making it valuable for creating diverse chemical structures.

Q2: Can you describe a synthetic route for this compound and highlight its advantages?

A2: One efficient method involves using 2,3-dichloropyridine as the starting material. [] Reacting it with bromine-substituted hydrazine hydrate results in the substitution of one chlorine atom with bromine, yielding this compound. [] This approach offers several advantages, including readily available starting materials, short reaction times, mild reaction conditions, simple operation, and suitability for industrial production, ultimately leading to a total yield of 67%. []

Q3: How is this compound utilized in the synthesis of azaindoles?

A3: Research demonstrates the use of this compound in a palladium-catalyzed cascade reaction to synthesize 4-azaindoles. [] In this reaction, this compound undergoes a cyclization reaction with various diarylimines in the presence of a palladium catalyst and a base. [] This method highlights the compound's utility in forming complex heterocyclic structures, particularly those relevant to medicinal chemistry.

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